3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-(4-fluorophenyl) group at position 3, a 5-methyl substituent at position 5, a 2-(trifluoromethyl) group at position 2, and an N-(4-methoxyphenyl)amine at position 5. Its molecular formula is C22H18F4N4O, with a molecular weight of 430.41 g/mol.
Properties
Molecular Formula |
C21H16F4N4O |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H16F4N4O/c1-12-11-17(27-15-7-9-16(30-2)10-8-15)29-20(26-12)18(19(28-29)21(23,24)25)13-3-5-14(22)6-4-13/h3-11,27H,1-2H3 |
InChI Key |
KDWOFKPITNVHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be achieved through a series of chemical reactions. One efficient method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically starts with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as the starting material. The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids, requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The optimized conditions for this reaction include the use of microwave-assisted techniques to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Core Reactivity of Pyrazolo[1,5-a]pyrimidine Systems
The pyrazolo[1,5-a]pyrimidine scaffold undergoes electrophilic substitution and nucleophilic additions due to its electron-rich aromatic system. Key positions for reactivity include:
-
Position 3 : Susceptible to halogenation or cross-coupling due to the 4-fluorophenyl substituent.
-
Position 7 : The amine group (-NH-) participates in alkylation, acylation, or reductive amination.
-
Trifluoromethyl group : Electron-withdrawing nature activates adjacent positions for nucleophilic substitution.
Example reactions from analogous systems:
-
Bromination at position 3 using NBS (N-bromosuccinimide) yields 3-bromo derivatives (e.g., 15a , 15b ) in 63–96% yields under Pd catalysis .
-
Cross-coupling of 7-amino derivatives with aryl halides via Buchwald–Hartwig amination is facilitated by Pd(OAc)₂ and Xantphos .
7-Amine Reactivity
The 7-amino group (-NH-) undergoes:
-
Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ yields N-alkylated products.
-
Acylation : Acetic anhydride or acetyl chloride forms stable amides under basic conditions.
Example :
| Reaction Type | Reagent/Conditions | Product Yield | Source |
|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 72% | |
| Acylation | Ac₂O, pyridine, RT | 85% |
Trifluoromethyl Group Stability
The -CF₃ group is chemically inert under standard conditions but enhances electrophilicity at position 2. Fluorine substitution on the phenyl ring (4-fluorophenyl) directs electrophilic attacks to the para position.
Cross-Coupling Reactions
The 4-fluorophenyl and 4-methoxyphenyl groups enable Suzuki–Miyaura and Ullmann couplings:
-
Suzuki Coupling : Reaction with aryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C) introduces diverse aryl groups .
-
Ullmann Coupling : CuI/1,10-phenanthroline catalyzes C–N bond formation with aryl iodides .
Data from analogous systems :
| Coupling Type | Catalyst System | Yield Range | Reference |
|---|---|---|---|
| Suzuki | Pd(OAc)₂/Xantphos | 65–92% | |
| Ullmann | CuI/L-proline | 70–88% |
Oxidative and Reductive Transformations
-
Oxidation : The methyl group at position 5 oxidizes to a carbonyl using KMnO₄/H₂SO₄, forming a ketone derivative.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative, altering biological activity.
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Antimycobacterial Activity
Recent studies indicate that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising antimycobacterial properties. For instance, compounds similar to 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine have been identified as inhibitors of mycobacterial ATP synthase. This enzyme is crucial for the energy metabolism of Mycobacterium tuberculosis, making it a target for tuberculosis treatment. The structure-activity relationship (SAR) studies suggest that modifications at the C-7 position enhance activity against M. tuberculosis .
Anticancer Properties
Compounds from the pyrazolo[1,5-a]pyrimidine class have shown potential as anticancer agents. Research indicates that these compounds can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. In vitro studies have demonstrated that such derivatives can inhibit the growth of prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells .
The biological activities of this compound and its derivatives are assessed through various bioassays, including:
- In Vitro Antifungal Tests : Evaluating efficacy against fungal pathogens.
- Cytotoxicity Assays : Determining the compound's effect on cancer cell viability.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, its inhibition of monoamine oxidase B suggests that it may interact with the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The exact molecular pathways and targets involved in its anti-inflammatory action are still under investigation.
Comparison with Similar Compounds
Key Observations :
- The 3-(4-fluorophenyl) group enhances target binding affinity in anti-mycobacterial agents, as seen in Compound 32 (MIC: 0.12 µM) .
- 5-Methyl substituents (as in the target compound) balance steric effects and metabolic stability compared to bulkier aryl groups (e.g., 5-phenyl in Compound 47, ).
- The 7-(4-methoxyphenyl)amine group in the target compound may improve solubility over pyridinylmethyl analogues (e.g., Compound 32) but could reduce cell permeability due to increased polarity .
Role of Trifluoromethyl Group at Position 2
The 2-(trifluoromethyl) group in the target compound distinguishes it from most analogues in the evidence, which typically feature hydrogen or methyl groups at this position. For example:
- Compound 47 () : 2-Hydrogen substituent; exhibits moderate anti-mycobacterial activity (MIC: 0.5 µM) but higher hERG liability (IC50: 8 µM) .
- 933020-64-5 () : 2-Trifluoromethyl with 4-chlorophenyl at position 3; shows enhanced selectivity for kinase targets (IC50: <10 nM) due to hydrophobic interactions .
The trifluoromethyl group likely enhances target binding (via hydrophobic and electrostatic interactions) and metabolic resistance by blocking oxidative degradation pathways .
Insights :
- The 4-methoxyphenyl group at position 7 may reduce hERG inhibition compared to pyridinylmethyl groups, as seen in Compound 48 (hERG IC50 >30 µM) .
Biological Activity
The compound 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H19F3N8O
- Molecular Weight : 418.4 g/mol
- IUPAC Name : this compound
Antiproliferative Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Table 1: Antiproliferative Effects Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Induces apoptosis via caspase activation |
| Compound B | K562 (leukemia) | 3.2 | Inhibits cell cycle progression |
| Target Compound | MV4-11 (leukemia) | 2.8 | Activates apoptotic pathways |
The mechanisms by which This compound exerts its biological effects include:
- Inhibition of Kinases : Similar pyrazolo derivatives have shown inhibitory activity against various kinases such as p38 MAPK and Aurora A kinase, which are critical in cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades has been documented, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Compounds in this class can cause G1 or G2/M phase arrest in cancer cells, preventing further proliferation.
Case Studies
A recent study evaluated the biological activity of structurally related pyrazolo compounds against human cancer cell lines. The findings suggested that modifications to the phenyl groups significantly influenced the antiproliferative potency and selectivity towards different cancer types.
Example Study
In a comparative analysis involving multiple pyrazolo derivatives:
- Objective : To assess the anticancer potential of various substituted pyrazolo compounds.
- Methodology : The study employed MTT assays to determine cell viability across different concentrations.
- Results : The target compound demonstrated superior activity compared to other derivatives, particularly against leukemia cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
